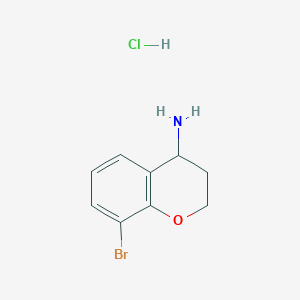

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE

CAS No.: 1955562-11-4

Cat. No.: VC5975595

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955562-11-4 |

|---|---|

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.55 |

| IUPAC Name | 8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |

| Standard InChI Key | GQVQWQSPIBHZSG-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C1N)C=CC=C2Br.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride, reflects its bicyclic benzopyran core () with a saturated dihydrofuran ring. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro studies. Key structural identifiers include:

Predicted Physicochemical Parameters

While experimental data for the hydrochloride salt remains limited, properties of the free base (8-bromo-3,4-dihydro-2H-chromen-4-amine, CAS 886762-91-0) provide foundational insights:

For the hydrochloride form, the addition of HCl likely reduces the pKa of the amine group, enhancing protonation and aqueous solubility.

Synthetic Considerations

Industrial Scalability

Industrial production would prioritize cost-effective brominating agents (e.g., over NBS) and continuous-flow reactors to optimize yield and purity. Solvent selection (e.g., acetic acid for bromination) and temperature control (0–25°C) are critical to minimize decomposition .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine HCl | Bromine at C8, amine at C4 | Antimicrobial, anti-inflammatory |

| Chroman-4-ylamine | No bromine substituent | Reduced reactivity |

| Iguratimod | Carboxylic acid substituent | Rheumatoid arthritis treatment |

The bromine atom in 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride significantly enhances its electrophilic reactivity compared to non-halogenated analogs, making it a more potent candidate for covalent enzyme inhibition .

Applications and Future Directions

Research Applications

-

Medicinal Chemistry: Lead compound for developing novel antimicrobials targeting multidrug-resistant pathogens.

-

Chemical Biology: Probe for studying amine-dependent enzymatic processes in inflammatory pathways.

Industrial Relevance

-

Pharmaceutical Intermediates: Scalable synthesis for high-throughput screening libraries.

-

Agrochemicals: Potential herbicide or fungicide due to halogenated aromatic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume